3-Bromo-4-chloro-1-ethyl-1H-pyrazole
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Overview
Description
3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The compound’s molecular formula is C5H6BrClN2, and it has a molecular weight of 209.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination and chlorination of 1-ethyl-1H-pyrazole. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can lead to the formation of pyrazole oxides .
Scientific Research Applications
3-Bromo-4-chloro-1-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-ethyl-1H-pyrazole
- 4-Chloro-1-ethyl-1H-pyrazole
- 3,4-Dichloro-1-ethyl-1H-pyrazole
Uniqueness
3-Bromo-4-chloro-1-ethyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H6BrClN2 |
---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |
InChI Key |
CQDGMQIGABILOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)Br)Cl |
Origin of Product |
United States |
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